molecular formula C13H19NO3 B15132991 N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine

N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine

Cat. No.: B15132991
M. Wt: 237.29 g/mol
InChI Key: NPIYEUGVMDFDGE-GXDHUFHOSA-N
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Description

N-{[3-Methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine (CAS: 734546-63-5; molecular formula: C₁₃H₁₉NO₃; molecular weight: 237.29 g/mol) is a hydroxamic acid derivative characterized by a substituted phenyl ring bearing methoxy (3-position) and pentyloxy (4-position) groups . Its structure features an imine (C=N) linkage between the hydroxamic acid moiety and the aromatic ring, a common motif in compounds designed for chelation or enzyme inhibition .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(NE)-N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H19NO3/c1-3-4-5-8-17-12-7-6-11(10-14-15)9-13(12)16-2/h6-7,9-10,15H,3-5,8H2,1-2H3/b14-10+

InChI Key

NPIYEUGVMDFDGE-GXDHUFHOSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/O)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(pentyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or hydroxylamines.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties
Compound Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield
Target Compound Phenyl with 3-methoxy, 4-pentyloxy C₁₃H₁₉NO₃ 237.29 Long alkyl chain (C₅H₁₁O) Not reported
(NZ)-N-[(4-Methoxyphenyl)Methylidene]Hydroxylamine Phenyl with 4-methoxy C₈H₉NO₂ 151.16 Single methoxy Not reported
N-[(E)-(4-Nitrophenyl)Methylidene]Hydroxylamine (2g) Phenyl with 4-nitro C₇H₆N₂O₃ 166.13 Electron-withdrawing nitro group 84%
N-{(E)-[2-(Trifluoromethyl)Phenyl]Methylidene}Hydroxylamine (2h) Phenyl with 2-CF₃ C₈H₆F₃NO 189.13 Strongly electron-withdrawing CF₃ 91%
Compound 3a () Phenyl with 3,4-bis(pentyloxy) C₃₄H₄₃N₃O₆ ~613.71 Two pentyloxy chains 85%

Key Observations :

  • Lipophilicity : The target compound’s pentyloxy group increases hydrophobicity compared to derivatives with shorter chains (e.g., methoxy in ) or polar groups (e.g., nitro in ). This may enhance membrane permeability in biological systems.
  • Synthetic Yields : Higher yields (84–91%) are observed for nitro- and trifluoromethyl-substituted derivatives , likely due to the electron-withdrawing groups facilitating imine formation. The absence of yield data for the target compound warrants further investigation.

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